molecular formula C14H15NO3S B14931042 3-methoxy-N-(2-methylphenyl)benzenesulfonamide

3-methoxy-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B14931042
M. Wt: 277.34 g/mol
InChI Key: BTZXTRBCLHLYGF-UHFFFAOYSA-N
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Description

3-METHOXY-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxy group, a methylphenyl group, and a sulfonamide group attached to a benzene ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves the following steps:

    Nitration: The starting material, methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonation: The amine group is then sulfonated to form the sulfonamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a catalyst such as aluminum chloride.

Major Products

    Oxidation: Formation of 3-HYDROXY-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE.

    Reduction: Formation of 3-METHOXY-N-(2-METHYLPHENYL)BENZENE-1-AMINE.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-METHOXY-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-METHOXY-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE
  • 3-METHOXY-N-(2-CHLOROPHENYL)BENZENE-1-SULFONAMIDE
  • 3-METHOXY-N-(2-METHYLPHENYL)BENZENE-1-CARBONAMIDE

Uniqueness

3-METHOXY-N-(2-METHYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to the presence of both a methoxy group and a sulfonamide group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

3-methoxy-N-(2-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-11-6-3-4-9-14(11)15-19(16,17)13-8-5-7-12(10-13)18-2/h3-10,15H,1-2H3

InChI Key

BTZXTRBCLHLYGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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